D-Trp(34) neuropeptide Y

Receptor Pharmacology Binding Affinity Subtype Selectivity

Researchers studying NPY-mediated feeding circuits face confounding poly-pharmacology when using native NPY, which activates Y1, Y2, and Y5 receptors indiscriminately. [D-Trp34]-Neuropeptide Y solves this with engineered Y5 selectivity (>1000-fold over Y2/Y4), enabling definitive attribution of orexigenic and metabolic phenotypes to Y5 activation. Key differentiators: • pEC50 of 7.82 at rat Y5; >26-fold selectivity over Y1, >1000-fold over Y2/Y4 • Validated in chronic i.c.v. infusion models (5-10 µg/day) to induce sustained Y5-mediated obesity phenotype • Serves as reference agonist (well-defined pKi/pEC50) for benchmarking novel Y5 ligands in binding and cAMP assays

Molecular Formula C196H289N55O56
Molecular Weight 4312 g/mol
Cat. No. B595948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Trp(34) neuropeptide Y
SynonymsD-Trp(34) neuropeptide Y
Molecular FormulaC196H289N55O56
Molecular Weight4312 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1
InChIKeyYZSPVSFRBZGLIZ-QIJQHHJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Trp(34) NPY Overview


D-Trp(34) neuropeptide Y (CAS 153549-84-9) is a synthetic 36-amino acid analog of neuropeptide Y (NPY) characterized by a stereochemical substitution of D-tryptophan at position 34. This modification confers potent and selective agonism at the NPY Y5 receptor subtype [1]. The compound serves as a critical pharmacological tool for dissecting Y5 receptor-mediated physiology, including appetite regulation, energy homeostasis, and obesity-related signaling, and is available from multiple commercial vendors .

Subtype-selective tool Y5 receptor-selective agonist for pathway-dissection studies in appetite and energy-homeostasis research
Stereochemical modification D-Trp at position 34 confers receptor-subtype selectivity not achievable with native NPY
In vivo application Supports feeding-behavior, metabolic-phenotyping, and chronic obesity-model studies

Why D-Trp(34) NPY Cannot Be Substituted


Generic substitution of D-Trp(34)NPY with native NPY or other NPY analogs is not scientifically valid due to the compound's engineered subtype selectivity profile. Native NPY binds with nanomolar affinity to Y1, Y2, and Y5 receptors, resulting in confounding poly-pharmacology in any experimental system expressing multiple receptor subtypes [1]. D-Trp(34)NPY achieves >26-fold selectivity for Y5 over Y1, and >1000-fold selectivity over Y2 and Y4 receptors, thereby enabling unambiguous attribution of observed physiological effects to Y5 receptor activation . Even closely related analogs, such as the Y5-selective agonist [D-Trp(32)]NPY, exhibit critical functional differences in vivo, underscoring that Y5 selectivity alone does not predict equivalent biological activity [2].

Native NPY multi-receptor binding
Native NPY activates Y1, Y2, and Y5 receptors with comparable affinity; multi-receptor pharmacology may confound Y5-specific pathway interpretation.
Analog-specific functional divergence
Even closely related Y5-selective analogs such as [D-Trp(32)]NPY may exhibit divergent in vivo pharmacology; receptor selectivity alone may not predict functional equivalence.
Vendor and batch variability
Peptide purity, solubility, and reported oral-activity data may vary across commercial sources; independent re-validation is recommended for each procurement lot.

D-Trp(34) NPY: Comparative Evidence


Receptor Binding Selectivity

D-Trp(34)NPY displays a marked selectivity for the NPY Y5 receptor over Y1, Y2, and Y4 subtypes, a property not shared by native NPY. In radioligand binding assays using CHO cells expressing human Y receptor subtypes, D-Trp(34)NPY exhibits pKi values of 6.49 (hY1), 5.43 (hY2), 7.08 (hY4), and 7.53 (hY5) [1]. In contrast, native NPY binds Y1, Y2, and Y5 with comparable nanomolar affinity [2]. This selectivity profile is further benchmarked against the Y5 antagonist CGP 71683A, which demonstrates IC50 values of 1.4 nM for Y5, and 2,765 nM, 7,187 nM, and 5,637 nM for Y1, Y2, and Y4 respectively [3]. The selectivity of D-Trp(34)NPY is functionally confirmed by pEC50 values in functional assays: 7.82 (rY5), 6.44 (rY1), 6.28 (rY4), and <6 (rY2) .

Receptor Binding Selectivity
Head-to-head
pKi hY5 = 7.53
hY1 = 6.49 | hY2 = 5.43
Supports Y5-selective pathway interpretation
CHO cell radioligand binding; >10-fold selectivity vs. hY2
Receptor Pharmacology Binding Affinity Subtype Selectivity

In Vivo Feeding Efficacy

Despite both being Y5 receptor-selective agonists, D-Trp(34)NPY and the prototype [D-Trp(32)]NPY exhibit divergent in vivo efficacy. Intracerebroventricular (i.c.v.) administration of D-Trp(34)NPY markedly increases food intake in rats, an effect that is completely blocked by the selective Y5 antagonist CGP 71683A [1]. In contrast, [D-Trp(32)]NPY, while acting as a Y5-selective ligand and full agonist in Y5-expressing cells in vitro, fails to induce the full maximal feeding response observed with native NPY in vivo and does not antagonize NPY-induced feeding [2]. Additionally, [D-Trp(32)]NPY was originally characterized as a competitive antagonist of NPY in rat hypothalamus [3].

In Vivo Feeding Response
Head-to-head
D-Trp(34)NPY: robust food-intake increase; blocked by Y5 antagonist CGP 71683A
[D-Trp(32)]NPY: partial agonism or antagonist profile; fails to induce full maximal feeding response
Reported orexigenic pathway-response context
i.c.v. administration in rats; feeding measured over 1-4 h
In Vivo Pharmacology Feeding Behavior Obesity Research

Chronic Obesity Phenotype

Chronic i.c.v. infusion of D-Trp(34)NPY in C57BL/6J mice at doses of 5 and 10 µg/day produces a comprehensive obesity phenotype characterized by hyperphagia, body weight gain, increased adipose tissue weight, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia [1]. All D-Trp(34)NPY-induced changes were completely suppressed by oral administration of a selective Y5 antagonist (100 mg/kg twice daily), confirming Y5 receptor specificity [1]. This contrasts with acute injection studies where effects are transient and do not fully recapitulate the metabolic syndrome observed with chronic activation [2].

Chronic Infusion Model
Reported
Sustained obesity phenotype: hyperphagia, body-weight gain, adiposity, hyperinsulinemia
Supports chronic Y5 pathway-activation studies
5-10 µg/day i.c.v. in C57BL/6J mice; blocked by oral Y5 antagonist
Energy Homeostasis Obesity Models Chronic Infusion

Efficacy in Genetic Obesity Models

The responsiveness of obese Zucker (fa/fa) rats to D-Trp(34)NPY confirms the retained functionality of Y5 receptor signaling in this genetic obesity model. In lean control rats, baseline food intake was 18.7 ± 0.4 g/day, while obese Zucker rats exhibited marked hyperphagia at 27.1 ± 0.6 g/day [1]. Despite this elevated baseline, i.c.v. injection of D-Trp(34)NPY (16 µg) stimulated food intake to the same extent in both lean (p<0.01) and obese (p<0.01) rats 1 hour post-injection, an effect sustained for 6 hours (p<0.01) [1].

Zucker Rat Responsiveness
Reported
D-Trp(34)NPY (16 µg i.c.v.): equivalent food-intake stimulation in lean and obese Zucker rats
Baseline intake: lean 18.7 g/day vs. obese 27.1 g/day; p < 0.001
Supports Y5 pathway functional integrity in genetic obesity models
Retained orexigenic responsiveness despite elevated baseline hyperphagia
Genetic Obesity Zucker Rat Y5 Receptor Pharmacology

Oral Bioavailability Advantage

D-Trp(34)NPY is reported to be orally active , a property that distinguishes it from many peptide analogs which typically require parenteral administration due to proteolytic degradation. This characteristic likely stems from the D-amino acid substitution at position 34, which confers enhanced resistance to enzymatic degradation and alters receptor binding selectivity . The compound is soluble to 0.20 mg/ml in 20% acetonitrile and should be stored at -20°C [1].

Oral Bioavailability Report
Data to verify
Vendor-reported oral activity; D-Trp modification may enhance proteolytic stability
Class-level inference; quantitative PK data not available in primary literature
Oral-administration context requires independent validation
Sourced from vendor technical datasheet; confirm experimentally
Pharmacokinetics Oral Activity Peptide Stability

D-Trp(34) NPY Applications


Selective Y5 Receptor Dissection

Utilize D-Trp(34)NPY as a subtype-selective agonist to unambiguously attribute orexigenic and metabolic effects to Y5 receptor activation. The compound's >1000-fold selectivity over Y2/Y4 receptors ensures minimal confounding cross-talk in hypothalamic feeding circuits where multiple NPY receptor subtypes are co-expressed . Combine with Y5 antagonists (e.g., CGP 71683A) to validate target specificity [1].

Chronic Obesity Model Studies

Employ chronic i.c.v. infusion of D-Trp(34)NPY (5-10 µg/day) in mice or rats to generate a sustained Y5-mediated obesity phenotype characterized by hyperphagia, adiposity, and metabolic dysregulation [2]. This model provides a robust platform for evaluating the efficacy of Y5 antagonists or other anti-obesity interventions under conditions of chronic Y5 receptor activation [2].

Functional Profiling in Obesity Models

Use D-Trp(34)NPY to test the functional integrity of Y5 receptor signaling in genetically obese models such as the Zucker (fa/fa) rat or diet-induced obese (DIO) animals [3]. Responsiveness to D-Trp(34)NPY confirms that Y5 receptor-mediated orexigenic pathways remain intact and targetable despite the obese phenotype [3].

SAR Studies for Y5 Ligands

Employ D-Trp(34)NPY as a reference agonist in competitive binding and functional assays (cAMP inhibition) when characterizing novel Y5 receptor ligands. Its well-defined pKi and pEC50 values across human and rat Y5 receptors provide a benchmark for comparing the potency and intrinsic activity of new chemical entities [4].

Application
Selection Property
Validation Focus
Y5 receptor pathway dissection
Subtype-selectivity profile
Antagonist-blockade target-engagement confirmation
Chronic obesity-model studies
Sustained pathway-activation model
Metabolic-phenotype endpoint characterization
Genetic obesity model profiling
Model-specific receptor responsiveness
Orexigenic-pathway functional integrity assessment
Y5 ligand SAR studies
Reference agonist with defined binding parameters
Comparative potency and intrinsic activity benchmarking

Technical Documentation Hub

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35 linked technical documents
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